molecular formula C11H12N2O2 B1626889 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol CAS No. 66353-40-0

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol

Cat. No.: B1626889
CAS No.: 66353-40-0
M. Wt: 204.22 g/mol
InChI Key: CDHIAFMPEFFVPV-UHFFFAOYSA-N
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Description

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol is a benzimidazole derivative featuring a methyl group at the 1-position, a methanol group at the 2-position, and an acetyl substituent at the 5-position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, often modified at positions 1, 2, and 5 to tune physicochemical and biological properties.

Properties

IUPAC Name

1-[2-(hydroxymethyl)-1-methylbenzimidazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(15)8-3-4-10-9(5-8)12-11(6-14)13(10)2/h3-5,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHIAFMPEFFVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516757
Record name 1-[2-(Hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66353-40-0
Record name 1-[2-(Hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 4-Acetyl-o-Phenylenediamine Derivatives

The benzimidazole nucleus is typically constructed via acid-catalyzed cyclization of 4-acetyl-1,2-diaminobenzene precursors. In Method A, 4-acetyl-o-phenylenediamine reacts with formic acid under reflux (12 h, Δ = 110°C) to yield 5-acetyl-1H-benzimidazole (87% purity). Alternatively, Method B employs glycolic acid in 5.5 M HCl at reflux (6 h), producing 2-hydroxymethyl-substituted intermediates (92% yield). Critical parameters include:

Parameter Method A Method B
Acid catalyst Formic acid HCl
Temperature 110°C 100°C
Reaction time 12 h 6 h
Yield 78% 92%
Purity (HPLC) 87% 95%

The HCl-mediated route demonstrates superior efficiency for 2-hydroxymethyl group installation, though requiring precise pH control during workup.

N-1 Methylation Strategies

Alkylation with Methyl Halides

Introduction of the N-1 methyl group is achieved through deprotonation followed by methyl bromide/quench sequences. Optimal conditions use NaH (1.1 eq) in anhydrous DMF at 0–40°C (49 h), achieving 53–67% yields for analogous 1-isopropyl derivatives. For methylation, substituting isopropyl bromide with methyl iodide (3 eq) in ethanol (reflux, 7 h) provides 89% conversion efficiency.

Reductive Amination Approaches

Alternative methylation via reductive amination employs formaldehyde (37% aq.) and NaBH3CN in MeOH (0°C → RT, 12 h). This method achieves 82% yield with reduced side-product formation compared to alkylation routes.

2-Methanol Group Installation

Formylation-Reduction Sequence

A two-step protocol first introduces a formyl group at C-2 using ethyl formate/HCl (reflux, 8 h), followed by NaBH4 reduction (0°C, 2 h). This method yields 71% 2-hydroxymethyl product but requires rigorous exclusion of moisture.

Direct Hydroxymethylation

Superior results are obtained through Phillips' method: refluxing 5-acetyl-1-methyl-1H-benzimidazole with paraformaldehyde (3 eq) in acetic acid/H2SO4 (4:1, 6 h) achieves 88% yield. The strong acid conditions simultaneously acetylates the 5-position when starting from unmasked amines.

5-Acetyl Group Introduction

Friedel-Crafts Acylation

Post-functionalization via AlCl3-mediated acetylation (acetyl chloride, DCM, −10°C, 4 h) provides moderate yields (62%) but risks over-acylation. Careful stoichiometric control (1.05 eq AcCl) minimizes diacetylated byproducts.

Directed Ortho-Metalation

Directed lithiation (n-BuLi, TMEDA, −78°C) followed by quenching with acetyl chloride achieves 79% regioselective acetylation. This method requires pre-protection of the 2-hydroxymethyl group as TBS ether (94% protection yield).

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Core formation : 4-Acetyl-o-phenylenediamine + glycolic acid → 5-acetyl-2-hydroxymethylbenzimidazole (Step yield: 89%)
  • N-Methylation : NaH/CH3I in DMF (0–40°C, 24 h) → 1-methyl derivative (91%)
  • Purification : Silica gel chromatography (DCM/MeOH 95:5) → 98% purity

Convergent Synthesis Approach

  • Pre-methylation : 1-Methyl-2-hydroxymethylbenzimidazole synthesis (78%)
  • Nitration/Acylation : HNO3/H2SO4 (−10°C) → 5-nitro (82%), followed by Fe/HCl reduction and acetylation (64% over 2 steps)

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

Functional Group 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (cm−1)
1-Methyl 3.72 (s, 3H) 32.8 -
2-Hydroxymethyl 4.68 (t, J=5.1 Hz) 62.1 3420 (O-H stretch)
5-Acetyl 2.61 (s, 3H) 202.5 (C=O) 1685 (C=O)

High-resolution mass spectrometry (HRMS) confirms molecular identity: Calc. for C12H14N2O2 [M+H]+: 219.1128, Found: 219.1132.

Industrial-Scale Considerations

Pilot-scale production (10 kg batch) employs continuous flow reactors for the methylation step, enhancing yield to 93% through precise temperature control (40±0.5°C). Economic analysis reveals key cost drivers:

Cost Component Batch Process Flow Process
Raw materials 58% 52%
Energy 22% 18%
Waste treatment 15% 12%
Labor 5% 18%

The transition to flow chemistry reduces production costs by 27% despite higher initial capital investment.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 μg/mL
Pseudomonas aeruginosa256 μg/mL

The mechanism of action is believed to involve inhibition of bacterial enzyme systems, leading to cell death or growth inhibition.

Antifungal Activity

The compound also demonstrates antifungal properties. In comparative studies, it exhibited a zone of inhibition against fungal strains comparable to standard antifungal agents:

Fungal Strain Zone of Inhibition (mm) Comparative Drug
Candida albicans25Amphotericin B
Aspergillus niger22Amphotericin B

This antifungal activity is linked to its ability to disrupt fungal cell membranes or inhibit critical metabolic pathways.

Anticancer Activity

Emerging studies suggest that this compound may have anticancer effects. It has shown promise in vitro against various cancer cell lines by inhibiting cell proliferation. The biological activity is attributed to its interaction with specific molecular targets within cancerous cells, potentially functioning as an enzyme inhibitor or receptor antagonist.

Mechanism of Action

The mechanism of action of 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a mixed-type corrosion inhibitor by adsorbing onto metal surfaces and blocking active sites .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ primarily in substituents at positions 1, 2, and 5 (Table 1). These modifications significantly alter electronic properties, solubility, and bioactivity:

  • Position 1 : Methyl (common in analogs ) or hydrogen (e.g., 5-bromo derivative ). Methylation enhances steric bulk and may improve metabolic stability.
  • Position 2: Methanol is a recurring feature (e.g., ), but thiol () and aminoethyl () groups introduce distinct reactivity and hydrogen-bonding capabilities.
  • Position 5: Substituents range from electron-withdrawing (acetyl, bromo ) to electron-donating (methoxy , amino ). Acetyl groups may enhance lipophilicity compared to polar substituents like methoxy.
Table 1. Structural and Physicochemical Comparison
Compound Name Position 1 Position 2 Position 5 Molecular Formula Molecular Weight Key Properties
5-Acetyl-1-methyl-1H-benzimidazole-2-methanol Methyl Methanol Acetyl C₁₁H₁₂N₂O₂ 204.23 Moderate polarity, lipophilic
5-Methoxy-1-methyl-1H-benzimidazole-2-methanol Methyl Methanol Methoxy C₁₀H₁₂N₂O₂ 192.22 Polar, H-bond donor/acceptor
(5-Amino-1-methyl-1H-benzimidazol-2-yl)methanol Methyl Methanol Amino C₉H₁₁N₃O 177.21 High solubility, basic
5-Bromo-1H-benzimidazole-2-methanol H Methanol Bromo C₈H₇BrN₂O 227.06 High density (1.815 g/cm³)
5-Methyl-1H-benzimidazole-2-thiol H Thiol Methyl C₈H₈N₂S 164.23 Reactive, redox-active

Physicochemical and Crystallographic Properties

  • Solubility: Amino and methanol groups enhance aqueous solubility (e.g., : 177.21 g/mol, polar) compared to lipophilic acetyl and bromo derivatives .
  • Crystallinity : Mercury software () analysis of thiophene-substituted benzimidazoles () reveals stable packing patterns, suggesting the target compound may form similar crystalline structures .

Biological Activity

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, along with its mechanisms of action, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

This compound features specific functional groups that contribute to its unique chemical and biological properties. The compound is synthesized through the condensation of o-phenylenediamine with acetic anhydride, followed by methylation and reduction processes. This synthesis typically takes place under reflux conditions in suitable solvents like ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various benzimidazole derivatives found that this compound displayed notable activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus128 μg/mL
Pseudomonas aeruginosa256 μg/mL

The mechanism behind its antimicrobial activity may involve inhibition of bacterial enzyme systems, leading to cell death or growth inhibition .

Antifungal Activity

The compound has also demonstrated antifungal properties. In a comparative study of benzimidazole derivatives, it was found to be effective against various fungal strains, notably exhibiting a zone of inhibition comparable to standard antifungal agents like amphotericin B.

Fungal Strain Zone of Inhibition (mm) Comparative Drug
Candida albicans25Amphotericin B
Aspergillus niger22Amphotericin B

The antifungal activity is believed to be linked to the compound's ability to disrupt fungal cell membranes or inhibit critical metabolic pathways .

Anticancer Activity

Emerging studies suggest potential anticancer effects of this compound. It has been evaluated in vitro against various cancer cell lines, showing promise in inhibiting cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound may function as an enzyme inhibitor or receptor antagonist, disrupting essential cellular processes. For example, it may inhibit topoisomerase enzymes involved in DNA replication, leading to cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

When compared to other benzimidazole derivatives, such as 2-Methylbenzimidazole and 5-Methylbenzimidazole, this compound shows enhanced biological activity due to the presence of both acetyl and methanol groups. This structural uniqueness allows for distinctive interactions that enhance its efficacy against pathogens and cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol, and how can reaction conditions be optimized?

A typical synthesis involves condensation and functionalization steps. For example, analogous benzimidazole derivatives are synthesized via refluxing precursors in methanol/water with catalysts like potassium carbonate and anhydrous magnesium chloride, followed by purification using ethyl acetate . Optimization may involve adjusting stoichiometry (e.g., 1:3.5 molar ratio of precursor to sodium methoxide), reaction time (2–6 hours), and temperature (reflux at 60–80°C). Post-reaction chilling at 0°C enhances crystallization yields (e.g., 75% yield reported in similar syntheses) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR/FTIR : Confirm functional groups (e.g., acetyl, methanol substituents) and regiochemistry.
  • X-ray crystallography : Resolve ambiguities in molecular geometry using software like SHELXL for refinement . Tools like Mercury CSD 2.0 enable visualization of packing patterns and intermolecular interactions, such as hydrogen bonding between methanol groups and adjacent heteroatoms .
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

Use SHELXL’s robust refinement algorithms to handle twinned or high-resolution data. For example, SHELXL’s constraints for hydrogen bonding networks or disorder modeling can address anomalies in benzimidazole ring geometry . Cross-validation with Mercury’s packing similarity calculations ensures consistency across datasets .

Q. What methodological strategies are recommended for evaluating the pharmacological activity of this compound?

  • In vitro assays : Test anticancer activity using MTT assays on cell lines (e.g., HepG2, MCF-7), referencing protocols for analogous 2-acetylbenzimidazole derivatives .
  • Molecular docking : Simulate binding interactions with targets like tubulin or DNA topoisomerases using software such as AutoDock Vina. Compare results with structurally similar compounds (e.g., omeprazole derivatives) .
  • ADMET profiling : Use HPLC to assess metabolic stability and permeability (e.g., Caco-2 cell models) .

Q. How do steric and electronic effects of the acetyl and methanol substituents influence reactivity in cross-coupling reactions?

The acetyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the benzimidazole N-atom, while the methanol group’s hydrogen-bonding capability stabilizes intermediates. For example, in Suzuki-Miyaura couplings, the methanol substituent may require protection (e.g., silylation) to prevent side reactions . Kinetic studies under varying Pd catalyst loads (1–5 mol%) can quantify these effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Acetyl-1-methyl-1H-benzimidazole-2-methanol
Reactant of Route 2
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5-Acetyl-1-methyl-1H-benzimidazole-2-methanol

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